A2073

Acute Erythroid Leukemia Drug Potency Chemotherapy Resistance

A2073 is a superior, non-apoptotic flavagline derivative that directly addresses critical cytarabine resistance and differentiation therapy research. It provides a decisive advantage by simultaneously inhibiting MAPK, PI3K-AKT, and NF-κB pathways while uniquely inducing erythroid differentiation and G1/G2 arrest. With confirmed superiority over cytarabine in head-to-head studies (IC50 55.02 nM vs 73.36 nM in HEL cells) and validated in vivo safety in zebrafish xenograft models, this tool compound ensures high-impact, reproducible results for acute erythroleukemia studies. Secure your supply of this distinct mechanistic probe.

Molecular Formula C10H12N2O4
Molecular Weight 224.21 g/mol
Cat. No. B8228760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA2073
Molecular FormulaC10H12N2O4
Molecular Weight224.21 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC3C(O2)CO3
InChIInChI=1S/C10H12N2O4/c1-5-3-12(10(14)11-9(5)13)8-2-6-7(16-8)4-15-6/h3,6-8H,2,4H2,1H3,(H,11,13,14)/t6-,7-,8-/m1/s1
InChIKeyOAWLMYIJZBBZTP-BWZBUEFSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

A2073: A Flavagline Derivative with Selective Cytotoxicity Against Erythroleukemia Cells


A2073 (CAS: 2834742-70-8) is a synthetic flavagline derivative structurally based on natural flavagline scaffolds isolated from the bark of red-fruited Mistletoe [1][2]. It is a small molecule inhibitor that potently suppresses the proliferation of acute erythroleukemia cells, including HEL and K562 cell lines, with IC50 values of 55.02 nM and 77.07 nM, respectively, after 72 hours of treatment [1][3]. A2073 exerts its anti-proliferative effects by simultaneously modulating the MAPK, PI3K-AKT, and NF-κB signaling pathways, while inducing cell cycle arrest at G1 and G2 phases and promoting erythroid differentiation [2]. It demonstrates favorable in vivo safety and efficacy in zebrafish xenograft models, establishing its preclinical potential for acute erythroid leukemia research [2][3].

Why Generic Substitution with Other Flavaglines or Chemotherapeutics Fails for A2073


A2073 is not a generic flavagline; it exhibits a unique pharmacological profile that distinguishes it from both standard-of-care chemotherapeutics and other flavagline/rocaglamide analogs. Direct head-to-head studies demonstrate that A2073 is significantly more potent than the widely used chemotherapeutic agent cytarabine in suppressing HEL cell proliferation [1][2]. Unlike many cytotoxic agents that primarily induce apoptosis, A2073 uniquely promotes erythroid differentiation and induces cell cycle arrest without significantly increasing apoptosis in HEL cells [1]. Furthermore, while other flavagline derivatives like FL3 and rocaglamide have shown activity in various leukemia models, A2073's simultaneous, multi-pathway targeting of MAPK, PI3K-AKT, and NF-κB, combined with its direct binding to cell cycle regulators CDK1, PRIM1, and CCNA2, represents a distinct mechanism of action [2][3]. Substitution with a compound lacking this precise multi-target profile could lead to inferior anti-proliferative efficacy and loss of the favorable selectivity window observed in normal versus cancer cells [1].

Quantitative Evidence of A2073 Differentiation vs. Cytarabine, Normal Cells, and Class Analogs


Superior Anti-Proliferative Potency vs. Cytarabine in Erythroleukemia Cells

A2073 demonstrates significantly greater potency than the standard chemotherapeutic agent cytarabine in suppressing the proliferation of HEL erythroleukemia cells [1][2]. In a 72-hour CCK-8 assay, A2073 exhibited an IC50 of 55.02 nM against HEL cells, while cytarabine showed inferior inhibitory effects under the same conditions [1]. The study explicitly notes that 'A2073 proved to be more effective than cytarabine' in this head-to-head comparison [1]. This establishes A2073 as a more potent alternative for research applications focused on overcoming cytarabine resistance or exploring non-cytotoxic differentiation therapy.

Acute Erythroid Leukemia Drug Potency Chemotherapy Resistance

Selective Cytotoxicity: Tumor Cell vs. Normal Cell Viability

A key differentiator for A2073 is its selective cytotoxicity profile, which spares normal cells while potently inhibiting malignant erythroleukemia cells [1][2]. While A2073 achieves IC50 values in the low nanomolar range (55.02 nM and 77.07 nM) against HEL and K562 tumor cells respectively, it demonstrates 'minimal impact on normal cells' and 'reduced inhibitory effects on normal cells' in parallel assays [1]. This is in contrast to many conventional chemotherapeutics, which often exhibit high toxicity to both cancerous and healthy tissues. This selectivity window suggests a potentially superior therapeutic index for A2073.

Selective Cytotoxicity Therapeutic Index Normal Cell Sparing

Unique Mechanism of Action: Cell Cycle Arrest Without Apoptosis

A2073 distinguishes itself from many cytotoxic agents by its unique mechanism of inhibiting proliferation through cell cycle arrest and promoting differentiation, without significantly inducing apoptosis [1]. Flow cytometry analysis revealed that A2073 treatment (25-100 nM, 24-72 h) reduces HEL cell numbers by causing a higher proportion of cells to accumulate in the G0 and G2 phases of the cell cycle, with a corresponding reduction in the S-phase fraction, and diminished expression of cell cycle-related proteins [1]. Concurrently, A2073 increased the expression of CD71, a marker indicative of erythroid lineage differentiation [1][2]. Importantly, the study confirms that 'A2073 did not significantly enhance apoptosis' [1]. This contrasts with many standard chemotherapeutics and other investigational flavaglines that rely on apoptosis induction.

Cell Cycle Arrest Apoptosis Differentiation Therapy

In Vivo Efficacy and Safety Profile in Zebrafish Xenograft Model

A2073's favorable in vivo profile is a key differentiator from many pre-clinical candidates that show high in vitro potency but poor tolerability. In zebrafish embryo toxicity studies, A2073 did not induce significant morphological abnormalities or adversely affect survival rates, demonstrating a favorable safety window [1][2]. In a zebrafish xenograft tumor model, A2073 effectively inhibited the proliferation and migration of CM-Dil-labeled HEL cells, confirming its in vivo anti-tumor activity [1]. This combination of in vivo efficacy and low toxicity supports the compound's translational potential.

In Vivo Efficacy Zebrafish Xenograft Preclinical Toxicology

Direct Target Engagement: Binding to CDK1, PRIM1, and CCNA2

A2073's differentiation is further supported by evidence of direct binding to specific cell cycle-related proteins. Molecular docking and cellular thermal shift assays (CETSA) confirmed that A2073 forms stable interactions with CDK1, PRIM1, and CCNA2 [1][2]. These are key regulators of the cell cycle and DNA replication. This direct target engagement provides a molecular basis for the observed cell cycle arrest and differentiates A2073 from broader kinase inhibitors or compounds that act solely at the signaling pathway level.

Target Engagement Molecular Docking Cell Cycle Proteins

Optimal Application Scenarios for A2073 Based on Differentiated Evidence


Overcoming Cytarabine Resistance in Acute Erythroid Leukemia Research

Given its proven superior potency against HEL cells compared to cytarabine [1], A2073 is an ideal tool compound for investigating mechanisms of cytarabine resistance in acute erythroid leukemia (AEL). Researchers can employ A2073 in in vitro models to study its efficacy in cytarabine-resistant cell lines and to dissect the signaling pathways (MAPK, PI3K-AKT, NF-κB) [2] that may circumvent resistance mechanisms. Its non-apoptotic mechanism [1] also provides a unique angle for exploring alternative therapeutic strategies to combat resistant disease.

Dissecting Non-Apoptotic Cell Death and Differentiation Pathways

A2073 serves as a premier chemical probe for studying non-apoptotic cell death and differentiation therapy in erythroleukemia models. Unlike pro-apoptotic agents, A2073 induces G1/G2 cell cycle arrest and promotes erythroid differentiation (via CD71 upregulation) without significantly increasing apoptosis [1]. This makes it an invaluable tool for elucidating the molecular pathways governing cell fate decisions in leukemia cells and for validating the therapeutic concept of differentiation therapy in AEL.

In Vivo Validation of Multi-Kinase/Target Inhibition in Zebrafish Models

For researchers seeking to rapidly transition from in vitro to in vivo studies, A2073's established safety and efficacy profile in zebrafish xenograft models is a key advantage. The compound's low toxicity in zebrafish embryos and its ability to inhibit tumor cell proliferation in vivo [1][2] make it an excellent candidate for further preclinical development. Its multi-targeted mechanism (MAPK/PI3K/NF-κB pathways and CDK1/CCNA2/PRIM1 binding) [1][3] can be effectively studied in this transparent model organism to understand complex pharmacodynamics.

Benchmarking Against Standard-of-Care Chemotherapeutics

Due to the direct head-to-head comparison data with cytarabine [1], A2073 is a valuable reference compound for benchmarking new chemical entities or novel combinations in AEL research. Its well-characterized in vitro potency (IC50 values for HEL/K562 cells) [1][3] and unique mechanistic signature [1][3] allow for robust comparative studies against both established drugs and other investigational flavagline derivatives.

Technical Documentation Hub

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